molecular formula C17H18N2 B2361788 4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline CAS No. 31859-50-4

4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline

Cat. No. B2361788
CAS RN: 31859-50-4
M. Wt: 250.345
InChI Key: XBVWFPKRKZWSCO-UHFFFAOYSA-N
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Description

Indole derivatives are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various conditions has attracted increasing attention in recent years .


Synthesis Analysis

Indole derivatives can be synthesized using various methods. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using methods like molecular dynamics (MD) calculations and density functional calculations .


Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, one-pot, three-component Fischer indolisation–N-alkylation has been used for the rapid synthesis of 1,2,3-trisubstituted indoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For example, 4-(di(1H-indol-3-yl)Methyl)phenol has a melting point of 122-124 °C, a predicted boiling point of 610.2±50.0 °C, and a predicted density of 1.321±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Properties

4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline, also known as gramine, is extensively used in synthesizing various substituted indoles, including agents crucial in living organisms. It is frequently employed in synthesizing L-tryptophan and its derivatives, which are significant in neuropharmacology due to their role as precursors to biologically important compounds like nicotinic acid and serotonin (Semenov & Granik, 2004).

Heterocyclic Compound Synthesis

Research shows that indoles can be added to certain compounds, leading to the formation of heterocyclic derivatives. This property is utilized in creating diverse chemical structures for potential applications in medicinal chemistry and other scientific fields (Usachev et al., 2018).

Synthesis of Indole Derivatives

A novel method was developed for synthesizing 1-methyl-1H-indole-3-carboxylates using 4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline. This method is highlighted for its efficiency and simplicity, contributing to the broader range of available indole derivatives (Akbari & Faryabi, 2023).

Applications in Biological Activity Studies

Indole derivatives, including those derived from 4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline, are key elements in numerous natural and synthetic compounds with significant biological activity. These derivatives are explored for their potential as biologically active compounds in various fields like pharmacology and biotechnology (Avdeenko, Konovalova, & Yakymenko, 2020).

Use in Synthesis of Leuco Dyes

The compound can be modified to react with various benzenoid and heteroaromatic compounds, leading to novel approaches in the synthesis of leuco dyes. This application is significant in the field of dyes and pigments (Katritzky, Lan, & Lam, 1991).

Role in Synthesis of Heterodiarylmethanes

A method was developed for synthesizing heterodiarylmethanes through the coupling of specific pyridines with indoles using 4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline. This synthesis process is notable for its selectivity and efficiency, contributing to advancements in organic synthesis and chemical engineering (Mondal et al., 2016).

Catalysis and Green Chemistry Applications

The compound has been used in green chemistry applications, specifically in solvent-free conditions, highlighting its role in environmentally friendly chemical processes. This use emphasizes the importance of sustainable practices in chemistry (Hekmatshoar, Mousavizadeh, & Rahnamafar, 2013).

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific compound. Some indole derivatives have been found to inhibit tubulin polymerization, which can lead to antiproliferative activities against certain cancer cell lines .

Safety and Hazards

Safety and hazards associated with indole derivatives can vary depending on the specific compound. For example, 4-(di(1H-indol-3-yl)Methyl)phenol has hazard statements H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They could be further developed for various applications, such as tubulin polymerization inhibitors .

properties

IUPAC Name

4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-19(2)15-9-7-13(8-10-15)11-14-12-18-17-6-4-3-5-16(14)17/h3-10,12,18H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVWFPKRKZWSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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